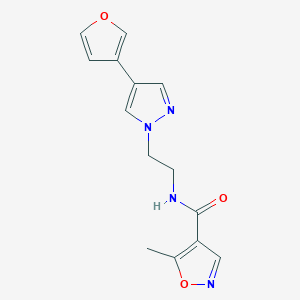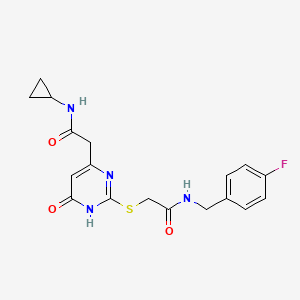![molecular formula C7H8LiNO4 B2752459 Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate CAS No. 2361635-45-0](/img/structure/B2752459.png)
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;6-oxo-5-oxa-7-azaspiro[34]octane-8-carboxylate is a chemical compound with the molecular formula C7H9NO4Li It is a lithium salt of a spirocyclic compound, characterized by a unique structure that includes an oxo group, an oxa group, and an azaspiro group
Preparation Methods
The synthesis of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of 6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve the use of automated synthesis equipment to scale up the production process while maintaining high purity and yield.
Chemical Reactions Analysis
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-phosphate: Features a phosphate group in place of the carboxylate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and utility in various research and industrial contexts.
Properties
IUPAC Name |
lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSMIGJCPAUEST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)C(NC(=O)O2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)
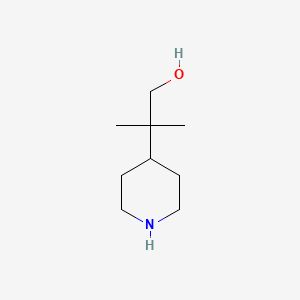
![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2752379.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2752380.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate](/img/structure/B2752382.png)
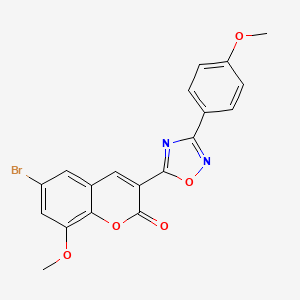
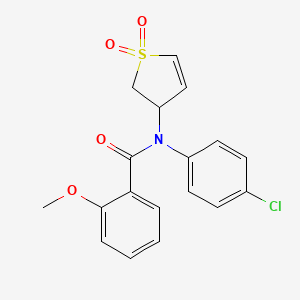


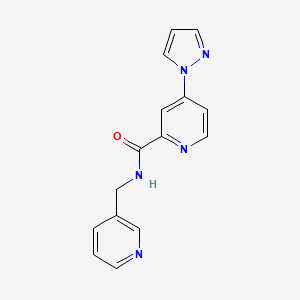
![2-[1-(3-fluorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2752393.png)

